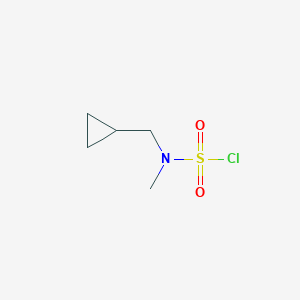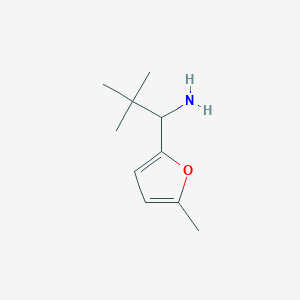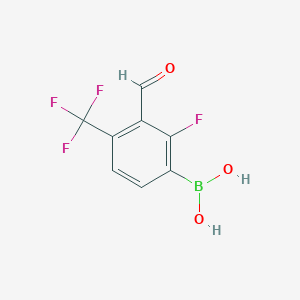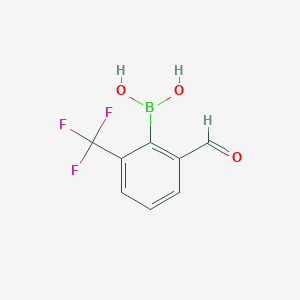![molecular formula C15H21FN2O3 B1443165 tert-ブチル N-({[1-(4-フルオロフェニル)エチル]カルバモイル}メチル)カルバメート CAS No. 1334146-59-6](/img/structure/B1443165.png)
tert-ブチル N-({[1-(4-フルオロフェニル)エチル]カルバモイル}メチル)カルバメート
説明
Tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate is a useful research compound. Its molecular formula is C15H21FN2O3 and its molecular weight is 296.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
有機化学の分野では、この化合物はN-Boc保護アニリンの合成に使用されます 。これは、複雑な合成シーケンス中にアミン基を保護するために特に重要です。 さらに、四置換ピロールの生成にも使用されます 。これは、潜在的な薬理学的活性を有する化合物です。
医薬品化学
医薬品化学では、tert-ブチルカルバメート部分は、医薬品の合成中に保護基として頻繁に使用されます。 これは、分子に対して他の反応が行われている間、アミン官能基を保護するために使用されます 。目的の修飾が施された後、保護基を除去して機能的なアミンを露出させることができます。
農業
この化合物の農業における具体的な用途は、入手可能な文献には詳細に記載されていませんが、カルバメートは一般的に、農薬や除草剤の合成に使用されていることが知られています 。さまざまなカルバメート構造を作成する能力により、農作物の害虫に特異的に作用する化合物の開発が可能になります。
材料科学
材料科学では、カルバメートはポリマーや樹脂の製造における中間体として役立ちます 。tert-ブチルカルバメートは、エポキシ樹脂や硬化剤の合成に関与し、これらはさまざまな産業用途で耐久性のある材料を作成するために不可欠な成分です。
環境科学
カルバメートは、環境科学においても、特に二酸化炭素の捕獲と利用の可能性について研究されています 。この化合物は、CO2を貴重な化学物質に変換することに重点を置いた研究に関与する可能性があり、それによって炭素隔離の取り組みに貢献しています。
生化学
生化学では、tert-ブチルカルバメート基は、タンパク質合成中のアミノ酸やペプチドを保護する役割において重要です 。これは、タンパク質や酵素の研究において非常に重要であり、機能や相互作用を理解するために正確な修飾が必要になります。
薬理学
最後に、薬理学では、カルバメートは治療の可能性について研究されています。 これらは、酵素阻害剤としての作用について研究されており、さまざまな疾患の治療薬の開発につながる可能性があります 。tert-ブチルカルバメートは、そのような薬理学的に活性な分子の合成における重要な中間体となる可能性があります。
作用機序
Target of Action
Carbamates, a class of compounds to which “tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate” belongs, are often used in medicinal chemistry due to their ability to interact with a variety of biological targets. They are known to form stable interactions with enzymes, receptors, and other proteins, which can lead to modulation of the target’s activity .
Mode of Action
The mode of action of carbamates typically involves the formation of a covalent bond with their target, often through an ester linkage. This can result in the inhibition of the target’s activity, although the exact effects can vary depending on the specific target and the structure of the carbamate .
Biochemical Pathways
Carbamates can be involved in a variety of biochemical pathways, depending on their specific targets. For example, some carbamates are used as inhibitors of acetylcholinesterase, an enzyme involved in neurotransmission .
Pharmacokinetics
The pharmacokinetics of carbamates can vary widely depending on their specific structure. Factors such as the compound’s lipophilicity, size, and charge can all influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of a carbamate’s action can vary depending on its specific target and the nature of its interaction with that target. In some cases, carbamates can inhibit the activity of their target, leading to downstream effects such as the modulation of signal transduction pathways .
Action Environment
The action of carbamates can be influenced by a variety of environmental factors. For example, the pH of the environment can influence the stability of the carbamate group, potentially affecting the compound’s activity .
生化学分析
Biochemical Properties
tert-Butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with ketoreductases, which are enzymes involved in the reduction of carbonyl groups to hydroxyl groups . These interactions are crucial for the compound’s role in biochemical pathways, as they can modulate enzyme activity and affect metabolic processes.
Cellular Effects
The effects of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, the compound can modulate cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic flux and changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
tert-Butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound can influence the activity of enzymes involved in the biosynthesis and degradation of biomolecules, thereby affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions determine the compound’s localization and concentration within different cellular compartments, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its ability to modulate cellular processes effectively.
特性
IUPAC Name |
tert-butyl N-[2-[1-(4-fluorophenyl)ethylamino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-10(11-5-7-12(16)8-6-11)18-13(19)9-17-14(20)21-15(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVKQIAQVTZEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1443103.png)

